
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as MMMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool. MMMP is a small molecule that can easily penetrate cell membranes, making it a useful probe for studying cellular processes.
科学研究应用
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and intracellular signaling pathways. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can be used as a fluorescent probe to monitor changes in protein conformation or activity, and it can also be used to label proteins for purification or detection.
作用机制
The mechanism of action of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is not fully understood, but it is thought to interact with proteins through covalent modification of cysteine residues. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide contains a Michael acceptor group that can react with the thiol group of cysteine residues, leading to the formation of a covalent bond. This covalent modification can alter the activity or conformation of the protein, allowing researchers to study its function.
Biochemical and Physiological Effects
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a variety of biochemical and physiological effects, depending on the protein target. For example, N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can inhibit the activity of the proteasome, a complex involved in protein degradation, leading to accumulation of ubiquitinated proteins and induction of apoptosis. N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide can also inhibit the activity of kinases involved in intracellular signaling pathways, leading to changes in cell proliferation, differentiation, or survival.
实验室实验的优点和局限性
One advantage of using N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide as a research tool is its small size and ability to penetrate cell membranes. This allows researchers to study intracellular processes without the need for complex delivery methods. Another advantage is its covalent modification of cysteine residues, which can provide a stable and specific modification of proteins. However, one limitation of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is its potential for off-target effects, as it can react with any cysteine residue in a protein, not just the intended target.
未来方向
There are many future directions for the use of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in scientific research. One area of interest is the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide-based probes for specific protein targets, allowing for more precise and targeted modifications. Another area of interest is the use of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide in live cell imaging, allowing researchers to monitor changes in protein activity or conformation in real-time. Finally, the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide analogs with improved properties, such as increased specificity or reduced off-target effects, could further expand its usefulness as a research tool.
Conclusion
In conclusion, N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide is a synthetic compound with potential as a research tool in the scientific community. Its small size and ability to penetrate cell membranes make it a useful probe for studying intracellular processes, and its covalent modification of cysteine residues allows for stable and specific modifications of proteins. While there are limitations to its use, such as off-target effects, there are many future directions for the development of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide-based probes and analogs that could further expand its usefulness in scientific research.
合成方法
The synthesis of N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, starting with the reaction of N-methylpyrrolidone with acetic anhydride to form N-methyl-2-acetylpyrrolidine. This intermediate is then reacted with 4-aminobenzoyl chloride to form N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-aminobenzamide. Finally, this compound is reacted with acryloyl chloride to form N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide.
属性
IUPAC Name |
N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-14(20)17-12-7-5-11(6-8-12)15(21)19(3)13-9-10-18(2)16(13)22/h4-8,13H,1,9-10H2,2-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAQSTPYUCDVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N(C)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)-4-(prop-2-enoylamino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

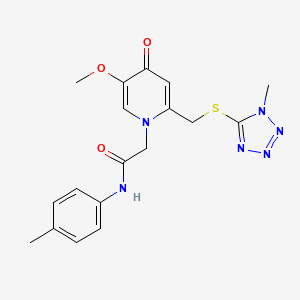
![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)
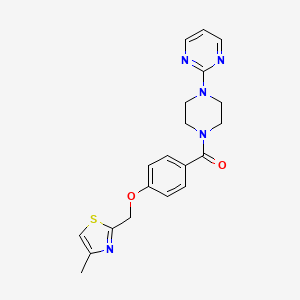
![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
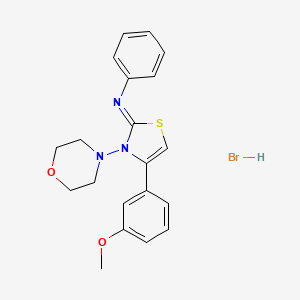
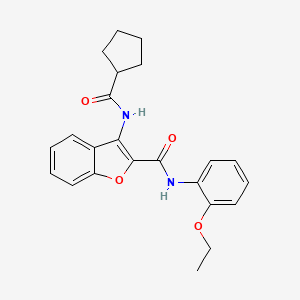
![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)
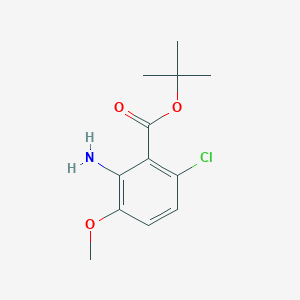

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)